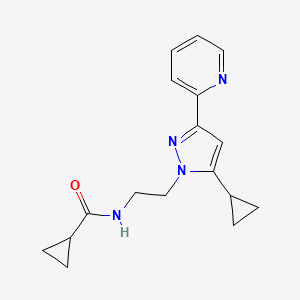![molecular formula C16H11Cl2N3O3 B2406549 2,4-二氯-N-[5-(3-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 865286-27-7](/img/structure/B2406549.png)
2,4-二氯-N-[5-(3-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and an oxadiazole ring
科学研究应用
2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Researchers investigate the biological activity of this compound to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may be used in the development of agrochemicals, dyes, and other industrial products.
准备方法
The synthesis of 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group.
Coupling with benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
化学反应分析
2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring and the formation of corresponding carboxylic acids and amines.
作用机制
The mechanism of action of 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the methoxyphenyl group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
相似化合物的比较
2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-(3-methoxyphenyl)benzamide: This compound lacks the oxadiazole ring and may exhibit different biological activities and chemical properties.
2,4-dichloro-N-(4-methoxyphenyl)benzamide: The position of the methoxy group can influence the compound’s reactivity and interactions with biological targets.
2,4-dichloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: The position of the methoxy group on the phenyl ring can affect the compound’s overall properties and applications.
The uniqueness of 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-11-4-2-3-9(7-11)15-20-21-16(24-15)19-14(22)12-6-5-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONUSBADRUEHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)
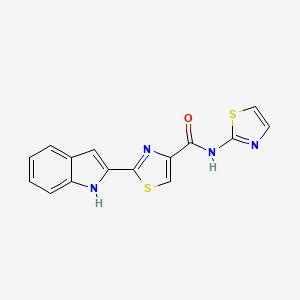
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)
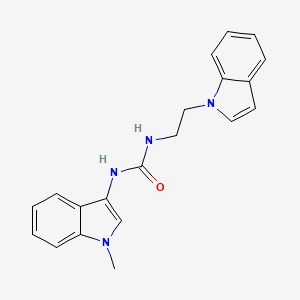
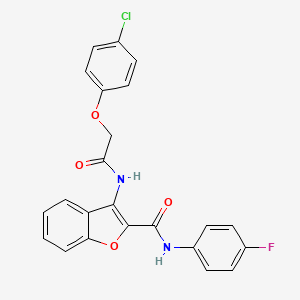
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
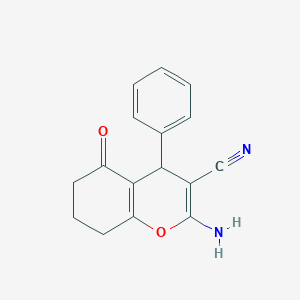
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)

![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)
